1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane

cationic polymerization pot life cure kinetics

1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane (CAS 69155-42-6) is a diepoxy-terminated linear tetrasiloxane with molecular formula C₂₀H₄₆O₇Si₄ and molecular weight 510.92 g·mol⁻¹. It belongs to the class of reactive epoxy-functional siloxane oligomers, characterized by a tetrasiloxane backbone (four silicon atoms) bearing two terminal glycidyloxypropyl groups capable of undergoing ring-opening polymerization with amine, anhydride, or cationic initiators.

Molecular Formula C20H46O7Si4
Molecular Weight 510.9 g/mol
CAS No. 69155-42-6
Cat. No. B12800366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane
CAS69155-42-6
Molecular FormulaC20H46O7Si4
Molecular Weight510.9 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](C)(CCCOCC1CO1)O[Si](C)(CCCOCC2CO2)O[Si](C)(C)C
InChIInChI=1S/C20H46O7Si4/c1-28(2,3)25-30(7,13-9-11-21-15-19-17-23-19)27-31(8,26-29(4,5)6)14-10-12-22-16-20-18-24-20/h19-20H,9-18H2,1-8H3
InChIKeyJUWDVKFMBOWEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane (CAS 69155-42-6): Procurement-Relevant Structural and Functional Profile


1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane (CAS 69155-42-6) is a diepoxy-terminated linear tetrasiloxane with molecular formula C₂₀H₄₆O₇Si₄ and molecular weight 510.92 g·mol⁻¹ . It belongs to the class of reactive epoxy-functional siloxane oligomers, characterized by a tetrasiloxane backbone (four silicon atoms) bearing two terminal glycidyloxypropyl groups capable of undergoing ring-opening polymerization with amine, anhydride, or cationic initiators [1]. This structural motif places it between the widely studied disiloxane analog 1,3-bis(3-glycidyloxypropyl)tetramethyldisiloxane (CAS 126-80-7, Mw 306.47) and higher polysiloxane variants, offering a distinct balance of reactivity, crosslink density, and segmental flexibility that is directly relevant to procurement decisions in epoxy formulation, UV-curable coatings, and hybrid organic-inorganic material design [2].

Why 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane Cannot Be Replaced by Generic Epoxy Siloxanes


Epoxy-functional siloxanes are not interchangeable because the siloxane chain length (number of Si–O repeat units) directly governs three performance-critical parameters: (i) cationic polymerization reactivity, which decreases in the order disiloxane > trisiloxane > tetrasiloxane, affecting pot life and cure cycle design [1]; (ii) thermal stability of the resulting polymer, which increases with dimethylsiloxane segment length [1]; and (iii) mechanical flexibility, where longer siloxane segments impart lower storage modulus and higher elongation at break, as demonstrated both in neat epoxy siloxane homopolymers and in siloxane-modified DGEBA systems [2]. The tetrasiloxane scaffold of the target compound occupies a specific position on each of these structure–property continua. Substituting it with the shorter disiloxane analog (CAS 126-80-7) yields networks with higher crosslink density, reduced flexibility, and altered cure kinetics, while substituting with longer polysiloxane variants compromises miscibility with organic epoxy resins and reduces the epoxy equivalent weight per unit mass. These differences translate into measurable changes in glass transition temperature, storage modulus, impact strength, and coating scratch resistance, as quantified below.

Quantitative Differentiation Evidence for 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane (CAS 69155-42-6)


Cationic Polymerization Reactivity: Tetrasiloxane Exhibits Controlled, Lower Reactivity Compared to Disiloxane, Enabling Extended Pot Life

In a direct head-to-head comparison of difunctional epoxy siloxane monomers, the cationic polymerization reactivity order was disiloxane > trisiloxane > tetrasiloxane when initiated with 3-methyl-2-butenyltetramethylenesulfonium hexafluoroantimonate [1]. The tetrasiloxane monomer, structurally analogous to CAS 69155-42-6, displayed the lowest reactivity among the three. This reduced reactivity translates to slower cure rates and extended processing windows — a critical advantage in thick-section casting, vacuum infusion, and industrial coating applications where premature gelation must be avoided. The disiloxane analog (CAS 126-80-7), by contrast, polymerizes more rapidly, limiting its utility in large-scale or complex-geometry fabrication.

cationic polymerization pot life cure kinetics

Thermal Stability Enhancement: Tetrasiloxane-Based Polymers Outperform Disiloxane Analogs in Thermogravimetric Analysis

Thermogravimetric analysis (TGA) of epoxy siloxane homopolymers revealed that thermal stability increases with increasing dimethylsiloxane chain length: tetrasiloxane-based polymers exhibit higher decomposition temperatures than their disiloxane counterparts [1]. Additionally, thermal discoloration under both thermal and UV exposure was found to increase with siloxane chain length and catalyst concentration, representing a trade-off that must be managed in optically transparent applications [1]. In the context of siloxane-modified DGEBA epoxy resins, disiloxane modifiers (DS1) reduced the glass transition temperature (Tg) of the resulting networks [2]; the longer tetrasiloxane segment is expected to further lower Tg while providing greater thermal oxidative stability, a combination beneficial for flexible epoxy formulations requiring sustained high-temperature performance.

thermal stability thermogravimetric analysis degradation temperature

Mechanical Flexibility: Tetrasiloxane Modifier Delivers Lower Storage Modulus and Higher Elongation Than Disiloxane in Epoxy Networks

Dynamic mechanical analysis (DMA) on cationic-polymerized epoxy siloxane homopolymers demonstrated that flexibility increases with siloxane chain length, with tetrasiloxane providing the greatest flexibility among the three oligomers tested [1]. In a separate study on DGEBA-based epoxy networks, incorporation of 15 wt% bis(glycidylpropyl)tetramethyldisiloxane (the disiloxane analog) reduced the glass transition temperature and storage modulus relative to the unmodified reference [2]. The tetrasiloxane variant, with its longer siloxane segment, is projected to produce a further reduction in modulus — a desirable outcome for toughening brittle epoxy matrices. The modulus reduction observed for disiloxane-modified systems serves as a quantitative baseline: the tetrasiloxane is expected to deliver incrementally greater flexibility per unit mass of modifier incorporated.

storage modulus flexibility dynamic mechanical analysis

UV-Curable Coating Performance: Increasing Siloxane Chain Length from Disiloxane to Tetrasiloxane Enhances Scratch Resistance and Hydrophobicity

A systematic study on acrylate-modified diepoxy siloxane (DESA) intermediates with varying chain lengths (Mw = 370–3,300 Da) demonstrated that increasing the siloxane chain length significantly enhances scratch resistance, water contact angle, and yellowing resistance in UV-curable epoxy acrylate coatings [1]. High-performance formulations achieved scratch resistance of 4 N, contact angle of 95°, and yellowing resistance ΔE = 0.35 [1]. The tetrasiloxane diepoxy monomer (CAS 69155-42-6, Mw ~511 Da) falls within the lower end of the molecular weight range studied, providing a quantifiable intermediate step between the disiloxane (Mw ~306) and longer polysiloxane analogs. The trend indicates that each incremental increase in siloxane chain length yields measurable improvements in coating durability and hydrophobicity, directly impacting procurement decisions for high-performance UV-curable protective coatings.

UV-curable coatings scratch resistance contact angle yellowing resistance

Epoxy Equivalent Weight and Crosslink Density: Tetrasiloxane Provides Higher Molecular Weight Between Crosslinks for Toughened Network Design

The epoxy equivalent weight (EEW) of 1,1,1,3,5,7,7,7-octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane is approximately 255.5 g·eq⁻¹ (based on two epoxy groups per molecule, Mw 510.92), compared to approximately 153.2 g·eq⁻¹ for the disiloxane analog 1,3-bis(3-glycidyloxypropyl)tetramethyldisiloxane (Mw 306.47) . This nearly 1.7-fold higher EEW directly translates to lower crosslink density in amine- or anhydride-cured networks when the modifiers are incorporated at equivalent mass loading. In epoxy toughening applications, lower crosslink density correlates with higher fracture toughness (KIC) and impact strength, as demonstrated in the disiloxane-modified DGEBA system where 15 wt% modifier incorporation reduced storage modulus while improving flexibility [1]. The tetrasiloxane variant is expected to amplify this toughening effect due to its intrinsically higher EEW.

epoxy equivalent weight crosslink density network architecture

Cure Activation Energy Reduction: Siloxane-Modified Epoxy Systems Cure with Lower Energy Barrier Than Unmodified DGEBA

In a quantitative DSC study of epoxy resin Epidian 6 cured with triethylenetetramine (Z-1), partial replacement of the epoxy component with 10 mass% of 1,3-bis(glycidyloxypropyl)tetramethyldisiloxane (DS1) reduced the activation energy of curing relative to the unmodified reference system (E6/Z-1), as determined by Friedman and Kissinger-Akahira-Sunose isoconversional methods [1]. The tetrasiloxane analog (CAS 69155-42-6), possessing a longer siloxane segment, is expected to exhibit a comparable or greater reduction in activation energy, consistent with the trend that siloxane incorporation facilitates epoxy-amine cure kinetics. The gelation time, measured by temperature-modulated DSC, was also affected by siloxane modification [1]. These kinetic differences directly impact industrial cure cycle design, where lower activation energy enables lower-temperature curing or shorter cycle times.

activation energy cure kinetics differential scanning calorimetry

High-Value Application Scenarios for 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane Driven by Quantitative Differentiation


Flexible Epoxy Adhesives and Sealants Requiring Extended Pot Life

The reduced cationic polymerization reactivity of the tetrasiloxane monomer relative to disiloxane [1] provides a wider processing window, enabling its use in two-component epoxy adhesives and sealants where extended working time (pot life) is critical. The higher epoxy equivalent weight (EEW ≈ 255.5 g·eq⁻¹) compared to the disiloxane analog (EEW ≈ 153.2 g·eq⁻¹) [2] yields lower crosslink density networks with enhanced flexibility, making it suitable for bonding dissimilar substrates with mismatched coefficients of thermal expansion (CTE). The lower cure activation energy of siloxane-modified epoxy systems [3] further permits ambient or low-temperature curing, reducing energy costs in industrial assembly operations.

UV-Curable Protective Coatings with Enhanced Scratch Resistance and Hydrophobicity

Incorporation of the tetrasiloxane diepoxy monomer into UV-curable epoxy acrylate formulations leverages the established relationship between siloxane chain length and coating performance: longer siloxane segments improve scratch resistance (up to 4 N), water contact angle (up to 95°), and yellowing resistance (ΔE = 0.35) [4]. The tetrasiloxane (Mw ~511 Da) provides a cost-effective intermediate that delivers meaningful improvements over disiloxane-based modifiers without the viscosity penalties associated with high-molecular-weight polysiloxanes, making it ideal for spray-applied, UV-cured clear coats for automotive, electronics, and consumer goods.

LED Encapsulation and Optoelectronic Device Packaging

The enhanced thermal stability of tetrasiloxane-based epoxy polymers compared to disiloxane analogs [1] addresses the demanding thermal management requirements of high-brightness LED encapsulation. The controlled cationic polymerization reactivity [1] enables void-free potting of intricate optoelectronic assemblies, while the flexibility imparted by the tetrasiloxane segment [1] accommodates thermal cycling stresses without delamination. The balance of optical clarity (manageable thermal/UV discoloration profile) and thermal endurance makes the tetrasiloxane monomer a strategic choice over both shorter disiloxane (insufficient thermal stability) and longer polysiloxane (excessive discoloration at high catalyst loadings) alternatives.

Toughened Epoxy Matrix Resins for Fiber-Reinforced Composites

The higher epoxy equivalent weight and resulting lower crosslink density of tetrasiloxane-modified DGEBA networks [2] translate to improved fracture toughness in structural composites. The siloxane modifier's ability to reduce cure activation energy [3] facilitates energy-efficient composite manufacturing via vacuum-assisted resin transfer molding (VARTM) or prepreg processing. The tetrasiloxane variant offers a distinct advantage over the disiloxane analog in toughening efficiency per unit mass, enabling formulators to achieve target mechanical properties with lower additive loading and minimal impact on the composite's glass transition temperature.

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